REACTION_CXSMILES
|
[CH3:1][C:2]([N+:10]([O-:12])=[O:11])([CH3:9])[CH2:3][CH2:4][C:5](OC)=[O:6].[Cl-].[Li+].[BH4-].[Li+].Cl>C1COCC1.C(O)C.O>[CH3:1][C:2]([N+:10]([O-:12])=[O:11])([CH3:9])[CH2:3][CH2:4][CH2:5][OH:6] |f:1.2,3.4,6.7|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CC(CCC(=O)OC)(C)[N+](=O)[O-]
|
Name
|
THF ethanol
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.C(C)O
|
Name
|
|
Quantity
|
24.2 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 30 minutes at −10° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated overnight to ambient temperature
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 6 hours at 60° C. and overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Type
|
DISTILLATION
|
Details
|
The solvent is distilled off
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with dichloromethane
|
Type
|
WASH
|
Details
|
the combined organic phases are washed with water and ammonium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulphate
|
Type
|
CUSTOM
|
Details
|
After elimination of the solvent the product is obtained as a yellow oil
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |